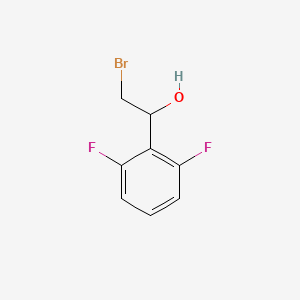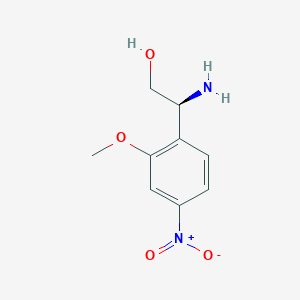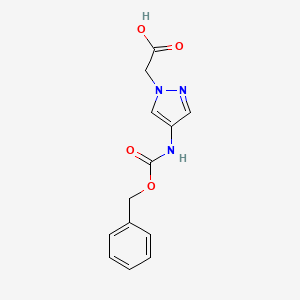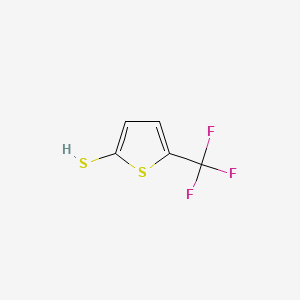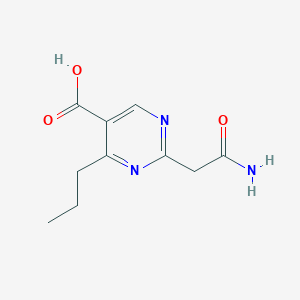
2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with an amino-oxoethyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-propylpyrimidine-5-carboxylic acid with 2-amino-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohol derivatives, and substituted amino derivatives.
Applications De Recherche Scientifique
2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Amino-2-oxoethyl)thioacetic acid
- 2-Amino-2-oxoethyl 4-bromobenzoate
- 2-Amino-2-oxoethyl 4-nitrobenzoate
Uniqueness
2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its propyl group enhances its hydrophobicity, potentially affecting its interaction with biological membranes and proteins.
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-(2-amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-7-6(10(15)16)5-12-9(13-7)4-8(11)14/h5H,2-4H2,1H3,(H2,11,14)(H,15,16) |
Clé InChI |
BYBKLKGSALUFPW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC=C1C(=O)O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


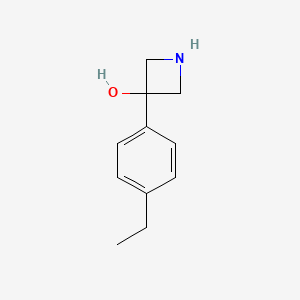
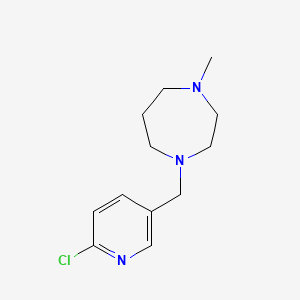
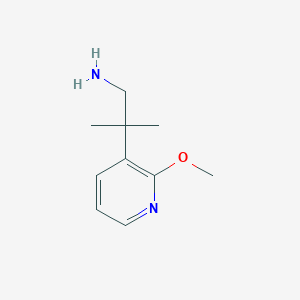
amino]valeric acid](/img/structure/B13544282.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoicacid](/img/structure/B13544286.png)
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
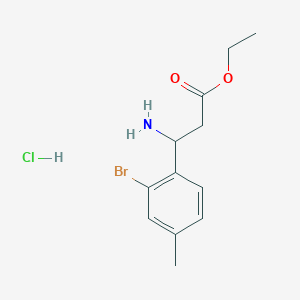
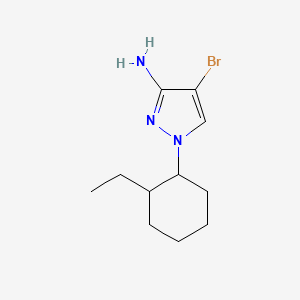
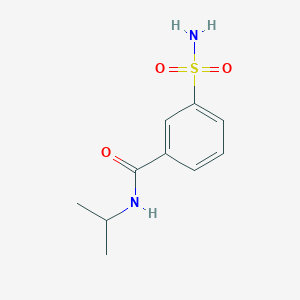
![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)
